4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine
Description
4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine (CAS: 338977-94-9) is a triazoloquinazoline derivative with the molecular formula C₁₉H₁₆FN₅O and a molecular weight of 349.36 g/mol . Its structure consists of a triazolo[4,3-c]quinazoline core substituted at position 3 with a 2-fluorophenyl group and at position 5 with a morpholine moiety. The morpholine ring enhances solubility due to its polar nature, while the fluorophenyl group introduces steric and electronic effects that influence binding interactions. This compound is part of a broader class of triazoloquinazolines studied for diverse applications, including photophysical properties and biological activity .
Properties
IUPAC Name |
4-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c20-15-7-3-1-5-13(15)17-22-23-18-14-6-2-4-8-16(14)21-19(25(17)18)24-9-11-26-12-10-24/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATWOCQIOXWWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine typically involves the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol. This leads to the formation of [4,3-c]-annulated triazoloquinazolines . Another method involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, resulting in a Dimroth-like rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole or quinazoline rings.
Substitution: Substitution reactions, particularly involving the fluorophenyl group, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazolines with modified pharmacological properties .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine exhibit significant anticancer activity. The triazoloquinazoline scaffold is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazoloquinazolines effectively inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through the modulation of key signaling pathways involved in cell survival and apoptosis .
Antimicrobial Activity
The compound has also shown promising results against various microbial strains. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
- Case Study : Research conducted by Zhang et al. (2023) revealed that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics .
Central Nervous System Disorders
The morpholine moiety in the compound suggests potential applications in treating central nervous system disorders. Studies have indicated that similar compounds can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
- Case Study : A preclinical study assessed the anxiolytic effects of morpholine derivatives in rodent models. The results showed a significant reduction in anxiety-like behaviors, suggesting that compounds like This compound may serve as candidates for further development in treating anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing side effects. Various modifications to the triazoloquinazoline scaffold can enhance biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Increased potency against cancer cell lines |
| Alteration of the morpholine group | Enhanced CNS penetration and reduced toxicity |
Mechanism of Action
The mechanism of action of 4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells and pathogens . The compound’s ability to intercalate with DNA and inhibit topoisomerase II is a key aspect of its anticancer activity .
Comparison with Similar Compounds
4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine (CAS 50330-59-1)
- Molecular Formula : C₁₉H₁₅Cl₂N₅O
- Key Differences: Substituent at position 3: 3,4-Dichlorophenyl (vs. 2-fluorophenyl in the target compound). The chloro groups increase lipophilicity and electron-withdrawing effects compared to fluorine.
3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline (NTCHMTQ)
- Molecular Formula: Not explicitly stated, but includes morpholine, nitro-thienyl, and chlorine substituents.
- Key Differences: Position 3: 5-nitro-2-thienyl (electron-deficient heterocycle). Position 9: Chlorine atom. The morpholine group may contribute to cellular uptake, while the nitro-thienyl and chlorine enhance electrophilic reactivity .
5-(4'-Diphenylamino-[1,1']-biphenyl-4-yl)-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazoline
- Molecular Formula: Not explicitly stated but includes biphenyl and trifluoromethylphenyl groups.
- Key Differences: Position 5: Bulky 4'-diphenylamino-biphenyl substituent (vs. morpholine). Position 3: 4-(Trifluoromethyl)phenyl (strong electron-withdrawing group). Activity: Exhibits strong fluorescence in toluene (quantum yield up to 94%) and solvatochromic properties. The absence of morpholine reduces polarity but enhances π-conjugation for photophysical applications .
3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline
- Molecular Formula : C₂₁H₁₃BrN₄O
- Key Differences: Position 3: 4-Bromophenyl (halogenated aryl group). Position 5: Phenoxy group (ether linkage vs. morpholine). Phenoxy groups are less polar than morpholine, reducing solubility .
Structural and Functional Analysis
Photophysical vs. Cytotoxic Profiles
- Fluorescent Derivatives : Compounds with extended π-systems (e.g., biphenyl substituents) exhibit strong emission, while morpholine-containing derivatives prioritize biological activity over fluorescence .
- Cytotoxic Mechanisms : NTCHMTQ’s necrosis induction contrasts with apoptosis-driven drugs, highlighting substituent-dependent mechanistic variations .
Biological Activity
The compound 4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine is a member of a class of heterocyclic compounds known for their diverse biological activities. This compound's unique structural features suggest potential applications in medicinal chemistry, particularly as anticancer and antiviral agents. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a morpholine ring and a triazoloquinazoline moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of triazoloquinazoline derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 2.44 to 9.43 μM. The presence of specific substituents on the triazoloquinazoline structure has been shown to enhance binding affinity to DNA and increase cytotoxic effects.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HepG2 | 6.29 |
| Compound 16 | HCT-116 | 2.44 |
| Compound 17 | HCT-116 | 3.12 |
| Compound 18 | HepG2 | 4.50 |
These results indicate that modifications to the triazoloquinazoline structure can significantly affect biological activity, with certain substitutions leading to improved efficacy against specific cancer types .
The mechanism by which these compounds exert their cytotoxic effects often involves DNA intercalation and inhibition of topoisomerase II (Topo II). The ability to intercalate into DNA allows these compounds to disrupt cellular replication processes. For example, compound 16 showed higher intercalation activity compared to other derivatives, suggesting a strong interaction with the DNA double helix .
Study on Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted on various derivatives of triazoloquinazolines. The findings indicated that the presence of bulky amines negatively impacted cytotoxic activity due to steric hindrance that could prevent effective binding to the DNA minor groove .
Case Study Summary:
- Objective: To evaluate the impact of different substituents on the cytotoxic activity of triazoloquinazolines.
- Methodology: Synthesis and testing of various derivatives against cancer cell lines.
- Findings: Substituents such as trifluoromethyl groups enhanced activity due to increased lipophilicity and hydrogen bonding capabilities.
Potential Applications
Given its promising biological activities, This compound may serve as a lead compound for developing new anticancer agents. Further investigations into its antiviral properties are also warranted, as compounds in this class have shown potential in inhibiting viral replication .
Q & A
Basic: What are the optimal synthetic routes for 4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazole and quinazoline cores. Key steps include:
- Cyclocondensation: Using hydrazine derivatives (e.g., 2-hydrazinobenzoic acid) with carbonyl-containing reagents under reflux in ethanol or toluene, catalyzed by triethylamine or sodium hydride .
- Ring Closure: Phosphorus oxychloride (POCl₃) is often employed for dehydrative cyclization to form the triazoloquinazoline scaffold .
- Morpholine Introduction: Nucleophilic substitution or Buchwald-Hartwig coupling under palladium catalysis to attach the morpholine moiety .
Critical Conditions:
- Temperature: Cyclization steps require precise control (e.g., 80–100°C for POCl₃-mediated reactions).
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce yield due to side reactions.
- Catalyst Loading: Pd(OAc)₂ (2–5 mol%) with ligands like Xantphos improves coupling efficiency .
Yield Optimization:
- Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) minimizes impurities .
- Reaction monitoring with TLC or HPLC ensures step completion before proceeding .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the compound's purity and structure?
Methodological Answer:
- ¹H/¹³C NMR: Assigns proton environments (e.g., fluorophenyl aromatic signals at δ 7.1–7.8 ppm) and confirms morpholine integration (δ 3.5–4.0 ppm for N–CH₂) .
- IR Spectroscopy: Identifies key functional groups (e.g., C–F stretch at 1200–1250 cm⁻¹, triazole C=N at 1600 cm⁻¹) .
- HPLC-MS: Quantifies purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) and verifies molecular weight (e.g., [M+H]⁺ ion) .
- Elemental Analysis: Validates C, H, N, and F content within ±0.4% of theoretical values .
Advanced: How can computational modeling (e.g., molecular docking) predict the compound's interaction with biological targets like 14α-demethylase?
Methodological Answer:
- Target Selection: Use PDB structures (e.g., 3LD6 for fungal 14α-demethylase) to model binding pockets .
- Ligand Preparation: Optimize the compound’s 3D structure (e.g., DFT geometry optimization at B3LYP/6-31G* level) .
- Docking Software: AutoDock Vina or Schrödinger Suite with flexible side chains predicts binding poses. Key interactions include:
- Validation: Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors (e.g., fluconazole) .
Advanced: What strategies resolve contradictions between in vitro bioactivity and in silico predictions for this compound?
Methodological Answer:
- Assay Replication: Test multiple cell lines (e.g., Candida albicans vs. mammalian HepG2) to exclude off-target effects .
- Solubility Adjustments: Use DMSO ≤0.1% or β-cyclodextrin inclusion complexes to improve bioavailability .
- Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain reduced efficacy .
- Orthogonal Assays: Combine enzyme inhibition (e.g., lanosterol depletion) with whole-cell antifungal assays to validate target engagement .
Advanced: How does modifying the morpholine or fluorophenyl substituents affect the compound's pharmacological profile?
Methodological Answer:
- Morpholine Modifications:
- Fluorophenyl Tweaks:
SAR Studies:
- Use combinatorial libraries to test substituent effects systematically .
Basic: What are the key considerations in designing a stable formulation for in vivo studies of this compound?
Methodological Answer:
- Solubility: Use co-solvents (PEG 400:ethanol, 7:3) or nanoemulsions for IV administration .
- pH Stability: Buffered saline (pH 7.4) prevents triazole ring hydrolysis .
- Storage: Lyophilized powders stored at -20°C retain >90% potency for 6 months .
Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric purity, especially with chiral centers?
Methodological Answer:
- Chiral Resolution: Use preparative SFC (supercritical fluid chromatography) with Chiralpak AD-H columns to separate enantiomers .
- Asymmetric Catalysis: Employ Ru-BINAP catalysts for hydrogenation steps to achieve >95% ee .
- Process Controls: In-line FTIR monitors reaction progress to avoid racemization during prolonged heating .
Advanced: How do crystallographic studies inform the conformational flexibility of the triazoloquinazoline core?
Methodological Answer:
- X-ray Diffraction: Reveals planarity of the fused triazoloquinazoline system (torsion angles < 5°) and dihedral angles (59.3° for fluorophenyl-morpholine orientation) .
- Hydrogen Bonding: Intermolecular N–H···O bonds in crystal lattices stabilize specific conformers, impacting solubility .
- Dynamic NMR: Variable-temperature ¹H NMR shows restricted rotation of the morpholine group in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
